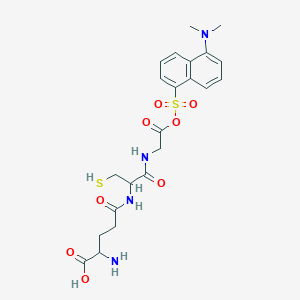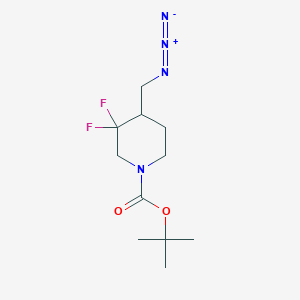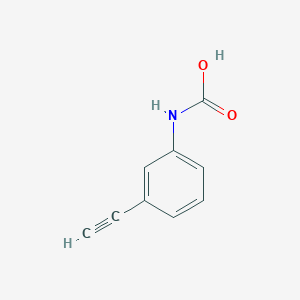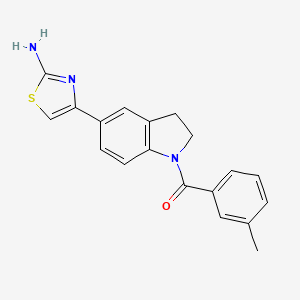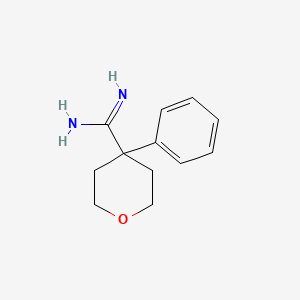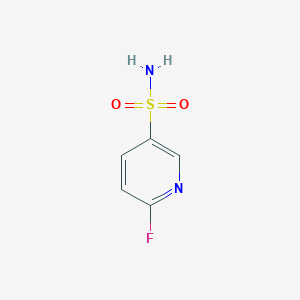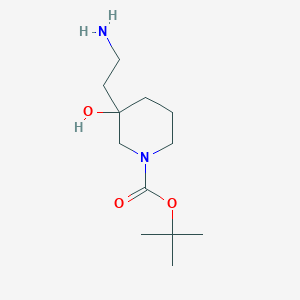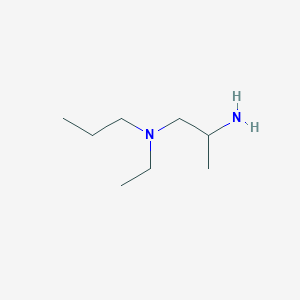
(2-Aminopropyl)(ethyl)propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Aminopropil)(etil)propilamina es un compuesto orgánico que pertenece a la clase de las aminas. Se caracteriza por la presencia de un grupo amino unido a una cadena propil, que está adicionalmente sustituida con grupos etil y propil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (2-Aminopropil)(etil)propilamina se puede lograr a través de varios métodos. Un enfoque común implica la alquilación de amoníaco o aminas primarias con haluros de alquilo. Por ejemplo, la reacción de 2-bromopropano con etilamina y propilamina en condiciones básicas puede producir (2-Aminopropil)(etil)propilamina .
Métodos de Producción Industrial
La producción industrial de (2-Aminopropil)(etil)propilamina típicamente involucra reacciones de alquilación a gran escala. Estos procesos están optimizados para un alto rendimiento y pureza, a menudo empleando catalizadores y condiciones de reacción controladas para asegurar una conversión eficiente de los materiales de partida al producto deseado .
Análisis De Reacciones Químicas
Tipos de Reacciones
(2-Aminopropil)(etil)propilamina experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo amino puede oxidarse para formar los compuestos nitro o nitroso correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes derivados de amina.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleofílica con electrófilos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como hidruro de litio y aluminio y borohidruro de sodio se utilizan a menudo.
Sustitución: Los electrófilos como los haluros de alquilo y los cloruros de acilo se emplean comúnmente en reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir compuestos nitro, mientras que la reducción puede producir varios derivados de amina .
Aplicaciones Científicas De Investigación
(2-Aminopropil)(etil)propilamina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por su posible actividad biológica e interacciones con biomoléculas.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, incluyendo como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de polímeros, resinas y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de (2-Aminopropil)(etil)propilamina involucra su interacción con objetivos moleculares como enzimas y receptores. El grupo amino puede formar enlaces de hidrógeno e interacciones iónicas con estos objetivos, influyendo en su actividad y función. Las vías específicas involucradas dependen del contexto de su aplicación, ya sea en sistemas biológicos o reacciones químicas .
Comparación Con Compuestos Similares
Compuestos Similares
Metilamina: Una amina primaria con un solo grupo metilo.
Etilamina: Una amina primaria con un solo grupo etilo.
Propilamina: Una amina primaria con un solo grupo propilo.
Singularidad
(2-Aminopropil)(etil)propilamina es única debido a su combinación de grupos etil y propil unidos al grupo amino. Esta característica estructural imparte propiedades químicas y físicas distintas, lo que la hace adecuada para aplicaciones específicas que otros compuestos similares pueden no cumplir .
Propiedades
Fórmula molecular |
C8H20N2 |
|---|---|
Peso molecular |
144.26 g/mol |
Nombre IUPAC |
1-N-ethyl-1-N-propylpropane-1,2-diamine |
InChI |
InChI=1S/C8H20N2/c1-4-6-10(5-2)7-8(3)9/h8H,4-7,9H2,1-3H3 |
Clave InChI |
CUAMIZAOSYSZIU-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CC)CC(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


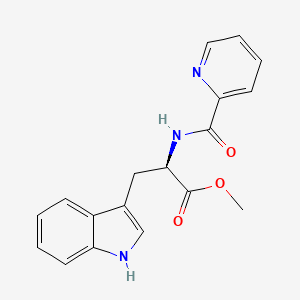

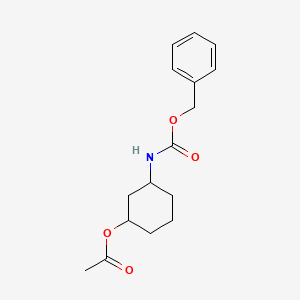
![2-Amino-3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B12313551.png)
![N1-[(1H-imidazol-4-yl)methyl]-2-methylbenzene-1,4-diamine dihydrochloride](/img/structure/B12313566.png)
![5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine](/img/structure/B12313571.png)

